4-Iodo-2-(methylthio)pyrimidine
Overview
Description
4-Iodo-2-(methylthio)pyrimidine is an organic compound with the molecular formula C5H5IN2S and a molecular weight of 252.08 g/mol . This compound is characterized by the presence of an iodine atom and a methylthio group attached to a pyrimidine ring. It is commonly used as a building block in the synthesis of pharmaceuticals and fine organic chemicals .
Mechanism of Action
Target of Action
This compound is a synthetic fine chemical that is often used in the synthesis of pharmaceuticals and fine organic chemicals .
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the iodine atom and the methylthio group .
Biochemical Pathways
It is known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied in the synthesis of complex organic compounds .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Its use in the synthesis of pharmaceuticals suggests that it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Iodo-2-(methylthio)pyrimidine. For instance, the compound should be stored under dry conditions to maintain its stability . Furthermore, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methylthio)pyrimidine typically involves the iodination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as toluene or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Scientific Research Applications
4-Iodo-2-(methylthio)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine: Similar structure with additional amino groups.
2-(Methylthio)pyrimidin-4-amine: Lacks the iodine atom but has a similar pyrimidine core.
2-(Methylthio)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness: 4-Iodo-2-(methylthio)pyrimidine is unique due to the presence of both an iodine atom and a methylthio group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to its analogs .
Properties
IUPAC Name |
4-iodo-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECBGKYJKCNDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397457 | |
Record name | 4-Iodo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-74-3 | |
Record name | 4-Iodo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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